4-Methyl-2-propylthiazole

Flavor chemistry Thermal stability Distillation

4-Methyl-2-propylthiazole (CAS 52414-87-6), also named 2-propyl-4-methylthiazole, is a 2,4-disubstituted thiazole heterocycle (C₇H₁₁NS, MW 141.23) belonging to the alkylthiazole subclass of sulfur‑nitrogen aroma compounds. It is a volatile flavor constituent identified as a principal odor contributor in roasted sesame seed oil, distinguishing it from other thiazoles that dominate different food matrices.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 52414-87-6
Cat. No. B13952500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-propylthiazole
CAS52414-87-6
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CS1)C
InChIInChI=1S/C7H11NS/c1-3-4-7-8-6(2)5-9-7/h5H,3-4H2,1-2H3
InChIKeyWUISKNCHCVXERE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-propylthiazole (CAS 52414-87-6): A Distinct 2,4-Disubstituted Thiazole for Flavor and Fragrance Procurement


4-Methyl-2-propylthiazole (CAS 52414-87-6), also named 2-propyl-4-methylthiazole, is a 2,4-disubstituted thiazole heterocycle (C₇H₁₁NS, MW 141.23) belonging to the alkylthiazole subclass of sulfur‑nitrogen aroma compounds [1]. It is a volatile flavor constituent identified as a principal odor contributor in roasted sesame seed oil, distinguishing it from other thiazoles that dominate different food matrices [2]. Unlike its branched isomer 2‑isopropyl‑4‑methylthiazole (FEMA 3555), which is characterized by a peachy, tropical fruit note, 4‑methyl‑2‑propylthiazole contributes green, vegetable, and roasted nuances that are functionally non‑interchangeable in savory flavor formulations [3].

Principal roasted sesame oil aroma contributor with green, vegetable, roasted character
Structurally distinct from peachy 2-isopropyl-4-methylthiazole; non-interchangeable in savory formulations
Higher boiling point may support thermal processing retention vs. branched isomers

Why 4-Methyl-2-propylthiazole Cannot Be Replaced by In‑Class Thiazole Analogs in Flavor Formulation


Alkylthiazoles exhibit extreme sensory divergence despite minimal structural variation, as demonstrated by the radically different aroma profiles of 2‑isobutylthiazole (fresh tomato leaf) and 2‑isopropyl‑4‑methylthiazole (fuzzy peach skin) [1]. Even within the same molecular formula (C₇H₁₁NS), the linear propyl substituent in 4‑methyl‑2‑propylthiazole confers distinct physicochemical properties—boiling point, density, flash point, and chromatographic retention index—that directly impact procurement specifications, handling conditions, and analytical authentication . Substituting this compound with a branched isomer or a lower‑alkyl thiazole without reformulation validation risks altering the volatile release profile, thermal stability during processing, and the sensory authenticity of the target flavor system [2].

Linear propyl chain vs. branched isomer alters boiling point, density, and flash point; processing parameters may shift.

2-Isobutylthiazole (tomato leaf aroma) not interchangeable with roasted sesame/nut character; matrix-specific sensory role differs.

Direct substitution without reformulation may compromise volatile release, thermal stability, and target flavor authenticity.

Quantitative Differentiation Evidence for 4‑Methyl‑2‑propylthiazole Versus Closest Analogs


Boiling Point Differentiation from Branched Isomers: Impact on Purification and Formulation Stability

4-Methyl-2-propylthiazole exhibits a boiling point of 194.4 °C at 760 mmHg, which is 13.5 °C higher than its branched isomer 2‑isopropyl‑4‑methylthiazole (180.9 °C) and approximately 5 °C higher than the isobutyl analog 2‑isobutyl‑4‑methylthiazole (189 °C) . This elevated boiling point indicates stronger intermolecular forces in the linear propyl derivative, directly affecting distillation cut points during purification and volatility during high‑temperature food processing.

Boiling Point
Data to verify
194.4 °C vs 180.9 °C (isopropyl isomer); Δ13.5 °C higher
Higher bp may reduce volatile loss during thermal processing; distillation cut points may differ
Chemsrc data; bp at 760 mmHg
Flavor chemistry Thermal stability Distillation

Density and Flash Point Differentiation: Safety, Handling, and Formulation Metering

The density of 4‑methyl‑2‑propylthiazole is 1.025 g/cm³, exceeding that of 2‑isopropyl‑4‑methylthiazole (1.001 g/mL at 25 °C) and 2‑isobutyl‑4‑methylthiazole (0.979 g/mL) . Its flash point of 68.3 °C is 10 °C higher than 2‑isopropyl‑4‑methylthiazole (58.3 °C), which carries implications for both safety classification and gravimetric metering accuracy in production .

Density & Flash Point
Data to verify
1.025 g/cm³; Flash 68.3 °C
Higher density and flash point influence metering accuracy and safety classification
Chemsrc data; density at 25 °C
Flavor manufacturing Safety compliance Solubility

Chromatographic Retention Index as an Identity Verification Parameter

On a Carbowax 20M polar capillary column, 4‑methyl‑2‑propylthiazole yields a Kovats retention index (RI) of 1400, while its branched positional isomer 2‑isopropyl‑4‑methylthiazole elutes earlier with an RI of 1339 under equivalent conditions [1][2]. This 61‑unit RI difference provides unambiguous chromatographic resolution, enabling confident identity confirmation and purity assessment in incoming raw material inspection by GC‑MS [3].

GC Retention Index
Reported
RI 1400 vs 1339 (Carbowax 20M); Δ +61 units
Unambiguous isomer identification by routine GC-MS QC
NIST Chemistry WebBook; Vinogradov 2004
GC-MS analysis Flavor authenticity Quality control

Role as a Principal Sesame Seed Oil Flavor Contributor: Matrix-Specific Sensory Relevance

In a comprehensive GC‑MS and sensory study of sesame seed oil volatiles, 2‑propyl‑4‑methylthiazole was identified among 12 principal flavor contributors, alongside 4,5‑dimethylthiazole and 4,5‑dimethylisothiazole [1]. In a follow‑up quantitative roasting study, the relative amount of 2‑propyl‑4‑methylthiazole increased substantially in deep‑roasted oil (total volatiles recovered: 9726 ppb) compared to light‑roasted oil (2014 ppb), demonstrating its formation is dependent on thermal processing intensity [2]. In contrast, 2‑isobutylthiazole—the benchmark tomato‑leaf thiazole—is not reported as a principal sesame flavor contributor, highlighting matrix‑specific sensory relevance [1].

Sesame Oil Aroma Contributor
Reported
Principal among 12 contributors; deep-roasted 9726 ppb vs light 2014 ppb
Roasting-dependent formation supports use in process-authentic savory flavors
J. Agric. Food Chem. 1996; 1997
Sensory science Food flavor Aroma chemistry

Procurement‑Relevant Application Scenarios for 4‑Methyl‑2‑propylthiazole


Roasted Sesame and Nut Flavor Formulations Requiring Process‑Authentic Roasted Notes

Based on its identification as a principal flavor contributor that increases with roasting intensity [1], 4‑methyl‑2‑propylthiazole is the preferred thiazole for authentic roasted sesame, peanut, and general nut flavor formulations. Its linear propyl chain imparts a green‑roasted character distinct from the peachy note of 2‑isopropyl‑4‑methylthiazole, making it irreplaceable in savory applications targeting Asian and Middle Eastern cuisine profiles. Use levels should account for its higher boiling point to ensure retention during high‑temperature extrusion or baking.

GC‑MS Authenticity Testing and Raw Material Identity Verification in Quality Control

The Kovats RI of 1400 (Carbowax 20M) provides an unambiguous chromatographic fingerprint that differentiates 4‑methyl‑2‑propylthiazole from its branched isomer (RI 1339) [2]. Procurement specifications that include a polar‑column RI acceptance window (1390–1410) can prevent isomer mis‑identification during incoming inspection, ensuring that the purchased material delivers the intended sensory performance. This is particularly critical when sourcing from multiple suppliers who may offer structurally similar thiazoles interchangeably.

Thermally Processed Savory Flavors Requiring Low Volatility During Manufacture

The boiling point of 194.4 °C—the highest among its C₇–C₈ alkylthiazole analogs—makes 4‑methyl‑2‑propylthiazole the optimal choice for flavor systems exposed to elevated temperatures during spray drying, extrusion, or retort processing . Compared to 2‑isopropyl‑4‑methylthiazole (bp 180.9 °C), a 13.5 °C higher boiling point translates to measurably reduced headspace loss during thermal unit operations, preserving volatile yield and reducing the need for over‑formulation.

Flavor Warehousing and Transport Compliance with Reduced Flammability Classification

With a flash point of 68.3 °C, 4‑methyl‑2‑propylthiazole may qualify for less stringent storage and transport classifications compared to 2‑isopropyl‑4‑methylthiazole (flash point 58.3 °C) in jurisdictions where the 60 °C threshold defines flammable liquid categories . This 10 °C margin can simplify regulatory declarations, reduce insurance premiums, and expand warehouse storage options for bulk procurement.

Application
Selection Property
Validation Focus
Roasted sesame & nut flavor research
Green-roasted aroma distinct from peachy isomer
Sensory authenticity in process flavors
GC-MS identity verification & QC
Polar-column RI fingerprint (Carbowax 20M)
Isomer misidentification prevention
Thermally processed savory flavors
Higher boiling point may reduce volatile loss
Thermal processing retention
Flavor warehousing & transport
Flash point margin above common thresholds
Storage classification review
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